HPK1 Binding Affinity: Pyrazolyl vs. Unsubstituted Cyclopropane
The target compound's closest characterized analogue, (1S,2S)-N-(8-amino-5-chloro-6-(4-methylpyridin-3-yl)-2,7-naphthyridin-3-yl)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxamide (BindingDB BDBM503960), exhibits a Ki of 0.078 nM against HPK1. In contrast, the analogue lacking the pyrazolyl substituent on the cyclopropane ring, N-(8-amino-6-(4-methylpyridin-3-yl)-2,7-naphthyridin-3-yl)cyclopropanecarboxamide (BDBM503741), shows a Ki of 0.680 nM. This represents an 8.7-fold improvement in binding affinity conferred by the 1-methylpyrazol-4-yl substitution [1]. Although direct data for N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide itself are not publicly available, the SAR establishes that the pyrazolyl-cyclopropane motif is a critical potency driver within this chemotype.
| Evidence Dimension | HPK1 binding affinity (Ki) |
|---|---|
| Target Compound Data | No direct data; scaffold representative BDBM503960 Ki = 0.078 nM |
| Comparator Or Baseline | BDBM503741 (unsubstituted cyclopropane) Ki = 0.680 nM |
| Quantified Difference | ~8.7-fold improvement |
| Conditions | LanthaScreen Eu-anti-GST antibody binding assay, recombinant HPK1 |
Why This Matters
Procurement decisions must account for SAR-driven potency cliffs; the pyrazolyl substitution pattern is a non-negotiable determinant of target engagement.
- [1] BindingDB entries BDBM503960 and BDBM503741. HPK1 LanthaScreen binding data. Accessed 2026. View Source
